2-([1,1'-biphenyl]-4-yl)-N-(3-methyl-1-(4-oxo-4,5,6,7-tetrahydro-3H-cyclopenta[d]pyrimidin-2-yl)-1H-pyrazol-5-yl)acetamide
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Description
2-([1,1'-biphenyl]-4-yl)-N-(3-methyl-1-(4-oxo-4,5,6,7-tetrahydro-3H-cyclopenta[d]pyrimidin-2-yl)-1H-pyrazol-5-yl)acetamide is a useful research compound. Its molecular formula is C25H23N5O2 and its molecular weight is 425.492. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Synthesis and Structural Analysis
A key aspect of research on this compound involves its synthesis and structural characterization. For example, the study by Sebhaoui et al. (2020) focuses on the synthesis of novel compounds, including N-(2-acetamidophenyl)-N-2-oxo-2H-pyran-4-yl)acetamide, and their structural analysis using X-ray diffraction and Hirshfeld surface analysis. This research provides insight into the crystal packing and intermolecular interactions of such compounds (Sebhaoui et al., 2020).
Anticancer Applications
Another significant area of research is the exploration of anticancer properties. Al-Sanea et al. (2020) investigated certain derivatives of 2-[3-phenyl-4-(pyrimidin-4-yl)-1H-pyrazol-1-yl]acetamide for their in vitro cytotoxic activity against cancer cell lines. One compound demonstrated notable inhibition of cancer cell growth, highlighting the potential of these derivatives in cancer treatment (Al-Sanea et al., 2020).
Synthesis of Novel Derivatives
Research by Rahmouni et al. (2014) includes the synthesis of isoxazolines and isoxazoles from N-substituted pyrazolo[3,4-d]pyrimidin-4(5H)-one derivatives. This study contributes to the broader understanding of chemical reactions and compound synthesis, which can be applied in various fields including pharmaceuticals and material sciences (Rahmouni et al., 2014).
Antimicrobial Activity
The antimicrobial properties of compounds related to 2-([1,1'-biphenyl]-4-yl)-N-(3-methyl-1-(4-oxo-4,5,6,7-tetrahydro-3H-cyclopenta[d]pyrimidin-2-yl)-1H-pyrazol-5-yl)acetamide are also a subject of research. Bondock et al. (2008) synthesized new heterocycles incorporating an antipyrine moiety and evaluated their antimicrobial potential. Such studies are crucial in the development of new antimicrobial agents (Bondock et al., 2008).
Insecticidal and Antibacterial Potential
Deohate and Palaspagar (2020) worked on synthesizing pyrimidine linked pyrazol-3-yl amines and evaluated their insecticidal and antibacterial potential. This research highlights the diverse applications of such compounds in agriculture and medicine (Deohate & Palaspagar, 2020).
Properties
IUPAC Name |
N-[5-methyl-2-(4-oxo-3,5,6,7-tetrahydrocyclopenta[d]pyrimidin-2-yl)pyrazol-3-yl]-2-(4-phenylphenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H23N5O2/c1-16-14-22(30(29-16)25-26-21-9-5-8-20(21)24(32)28-25)27-23(31)15-17-10-12-19(13-11-17)18-6-3-2-4-7-18/h2-4,6-7,10-14H,5,8-9,15H2,1H3,(H,27,31)(H,26,28,32) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GADHRXAOVDGZCK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=C1)NC(=O)CC2=CC=C(C=C2)C3=CC=CC=C3)C4=NC5=C(CCC5)C(=O)N4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H23N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
425.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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